![molecular formula C8H4ClF3N2S B2527300 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}acetonitrile CAS No. 306976-81-8](/img/structure/B2527300.png)

2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

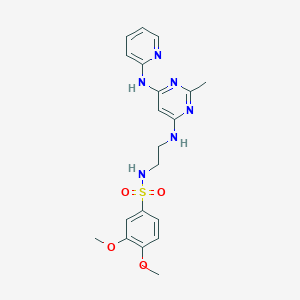

The compound 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}acetonitrile is a chemical of interest due to its potential applications in various fields, including medicinal chemistry. While the provided papers do not directly discuss this compound, they offer insights into related chemical reactions and structures that can help infer properties and reactivity patterns for the compound .

Synthesis Analysis

The synthesis of related compounds often involves catalytic processes, as seen in the first paper, where trifluoromethanesulfonic acid in acetonitrile efficiently catalyzes Friedel-Crafts alkylations . This suggests that similar acidic conditions could potentially be used to synthesize the target compound by introducing the appropriate sulfanyl and nitrile functionalities onto a pyridine ring. Additionally, the synthesis of pyridine derivatives, as mentioned in the third paper, involves the conversion of dihydroxy analogs into dichloro analogs, which are then further modified . This indicates that a multi-step synthetic route could be employed for the target compound, starting from a simple pyridine derivative.

Molecular Structure Analysis

The structure of pyridine derivatives can be elucid

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

- The compound has been utilized in synthesizing various derivatives and compounds, such as 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives, showcasing its utility in complex chemical syntheses (Bradiaková et al., 2009).

- It is involved in domino reactions for creating novel heterocyclic systems, like pyrano[4'',3'',2'':4',5']chromeno[2',3':4,5]thieno[2,3-b]pyridine, indicating its role in forming new molecular structures (Bondarenko et al., 2016).

- The compound is significant in the creation of sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds, used in various chemical processes like base-induced chemiluminescence (Watanabe et al., 2010).

Polymers and Coordination Chemistry

- It plays a role in the synthesis of polymers, such as in the polymerization of ethylenic monomers initiated by superacids, demonstrating its utility in polymer chemistry (Souverain et al., 1980).

- In coordination chemistry, it is used in the formation of η6-coordinated arene and pyridine complexes through alkyne coupling reactions mediated by iron(II) complexes, highlighting its role in forming complex metal-organic structures (Ferré et al., 2002).

Solubility and Electropolymerization Studies

- Studies on its solubility in various organic solvents at different temperatures provide insights into its physical and chemical properties, which are crucial for its applications in synthesis and formulations (Wang et al., 2018).

- The compound is significant in electrochemical studies, such as in the electropolymerization of materials in ionic liquids, indicating its potential in developing new materials with specific electrochemical properties (Venkatanarayanan et al., 2008).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3N2S/c9-6-3-5(8(10,11)12)4-14-7(6)15-2-1-13/h3-4H,2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWHJLVBRXJHTRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)SCC#N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-4-piperidyl}(4-phenylpiperazino)methanone](/img/structure/B2527218.png)

![N,N-Dimethyl-4-[(pyrido[2,3-d]pyrimidin-4-ylamino)methyl]piperidine-1-sulfonamide](/img/structure/B2527228.png)

![1-(3-Methoxyphenyl)-6,7-dimethyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2527231.png)

![4-(4-ethylbenzyl)-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2527232.png)

![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B2527237.png)

![ethyl 6-methyl-2-oxo-4-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidine-5-carboxylate](/img/structure/B2527239.png)